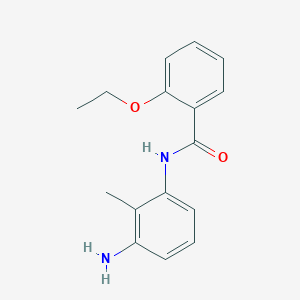

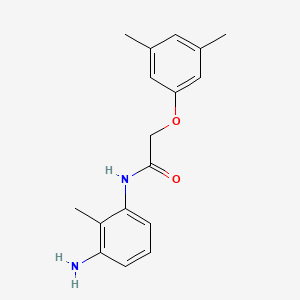

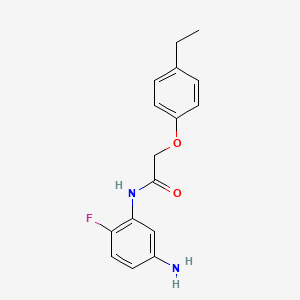

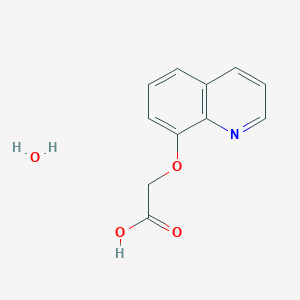

N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide, commonly referred to as NAF-2-EFA, is a synthetic compound with a wide range of potential applications in scientific research. It has been synthesized from a variety of starting materials and has been used in a number of laboratory experiments. NAF-2-EFA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide involves the reaction of 5-amino-2-fluoroaniline with 4-ethylphenol to form the intermediate 5-amino-2-fluoro-N-(4-ethylphenoxy)benzamide, which is then reacted with acetic anhydride to yield the final product.

Starting Materials

5-amino-2-fluoroaniline, 4-ethylphenol, acetic anhydride, sodium acetate, hydrochloric acid, sodium hydroxide, water, ethyl acetate

Reaction

Step 1: Dissolve 5-amino-2-fluoroaniline (1.0 eq) and 4-ethylphenol (1.2 eq) in a mixture of water and ethyl acetate (1:1 v/v) and add hydrochloric acid (1.2 eq). Stir the mixture at room temperature for 2 hours., Step 2: Add sodium hydroxide (1.2 eq) to the reaction mixture to adjust the pH to 9-10., Step 3: Extract the product with ethyl acetate and wash the organic layer with water., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate 5-amino-2-fluoro-N-(4-ethylphenoxy)benzamide., Step 5: Dissolve the intermediate in acetic anhydride (1.2 eq) and add sodium acetate (1.2 eq). Stir the mixture at room temperature for 2 hours., Step 6: Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate., Step 7: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 8: Evaporate the solvent to obtain the final product N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide.

Applications De Recherche Scientifique

NAF-2-EFA has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug delivery. It has also been used in studies of cell signaling, gene regulation, and protein folding. Additionally, NAF-2-EFA has been used in studies of the effects of drugs on the brain and other organs.

Mécanisme D'action

The mechanism of action of NAF-2-EFA is not fully understood, but it is thought to involve the inhibition of enzymes and the modulation of protein-protein interactions. NAF-2-EFA has been shown to inhibit the activity of enzymes such as proteases, kinases, and phosphatases. Additionally, NAF-2-EFA has been shown to modulate the interaction between proteins, which can affect the activity of the proteins involved.

Effets Biochimiques Et Physiologiques

NAF-2-EFA has been shown to have a number of biochemical and physiological effects. It has been shown to affect the activity of enzymes, modulate protein-protein interactions, and affect the expression of genes. Additionally, NAF-2-EFA has been shown to have an effect on cell signaling pathways and the activity of receptors.

Avantages Et Limitations Des Expériences En Laboratoire

NAF-2-EFA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be monitored using TLC and identified using NMR spectroscopy. Additionally, it is relatively stable and can be stored for extended periods of time. However, NAF-2-EFA also has some limitations for use in laboratory experiments. It is not soluble in water and must be dissolved in organic solvents. Additionally, it can be toxic in high concentrations and should be handled with care.

Orientations Futures

NAF-2-EFA has a wide range of potential applications in scientific research. Potential future directions for research include further studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, NAF-2-EFA could be used in studies of drug delivery and drug targeting. Finally, NAF-2-EFA could be used in the development of new drugs and drug delivery systems.

Propriétés

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-9-12(18)5-8-14(15)17/h3-9H,2,10,18H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQSLNFEJJXMBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)